molecular formula C5H9Cl2N3 B2991199 (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride CAS No. 1184977-03-4

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride

Cat. No.: B2991199
CAS No.: 1184977-03-4
M. Wt: 182.05
InChI Key: YVZSEMRWKIEXEX-UHFFFAOYSA-N
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Description

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride (CAS: 1184977-03-4) is a pyrazole-derived amine hydrochloride with the molecular formula C₅H₉Cl₂N₃ and a molar mass of 182.05 g/mol . The compound features a 1-methylpyrazole core substituted with a chlorine atom at position 4 and a methylamine group at position 5, which is protonated as a hydrochloride salt. Pyrazole derivatives are widely explored in pharmaceutical, agricultural, and material sciences due to their versatile reactivity and bioactivity.

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSEMRWKIEXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184977-03-4
Record name (4-chloro-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate.

    Amination: The methylamine group is introduced through the reaction of the chlorinated pyrazole with methylamine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted pyrazoles, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key pyrazole-based compounds is provided below:

Compound Name CAS Number Molecular Formula Substituents Functional Groups
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride 1184977-03-4 C₅H₉Cl₂N₃ 4-Cl, 1-Me, 5-CH₂NH₂·HCl Amine hydrochloride
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride 1909336-62-4 C₆H₁₀Cl₂N₃ 4-Cl, 1-Me, 3-Me, 5-NH₂·HCl Amine hydrochloride
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) N/A C₂₁H₁₅ClN₆O 5-Cl, 3-Me, 4-carboxamide, aryl substituents Carboxamide, cyano, aryl
Methylamine hydrochloride 593-51-1 CH₃NH₂·HCl Simple aliphatic amine Amine hydrochloride
Key Observations:
  • Substituent Effects: The target compound and 4-chloro-1,3-dimethylpyrazole-5-amine hydrochloride both feature chlorine and methyl groups but differ in substitution patterns. The former has a methylamine group at position 5, while the latter has an amine at position 5 with additional methyl groups at positions 1 and 3.
  • Functional Groups : Carboxamide derivatives (e.g., compound 3a ) exhibit distinct hydrogen-bonding capabilities compared to amine hydrochlorides, influencing their pharmacokinetic properties.
  • Complexity vs. Simplicity : Methylamine hydrochloride is a simple aliphatic salt, whereas the pyrazole-based hydrochlorides offer enhanced steric and electronic modulation for targeted applications.

Physical and Spectral Properties

  • Melting Points: Carboxamide derivatives (3a–3e): 123–183°C . Methylamine hydrochloride: 225–230°C (decomposition) .
  • Spectroscopic Data :
    • The target compound’s $ ^1H $-NMR would show signals for the pyrazole ring (δ ~7.5–8.1 ppm), methylamine protons (δ ~2.6–3.0 ppm), and a broad peak for the NH₂⁺ group. This contrasts with carboxamides (e.g., 3a: δ 8.12 ppm for pyrazole protons, δ 2.66 ppm for methyl groups) .

Biological Activity

The compound (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a synthetic organic molecule belonging to the pyrazole family. The unique structural characteristics of this compound, including the presence of a chloro group and an amine group, suggest potential biological activities that are of significant interest in pharmaceutical research. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C6H8ClN3\text{C}_6\text{H}_8\text{ClN}_3

This compound features:

  • A pyrazole ring which is a five-membered heterocyclic structure containing two nitrogen atoms.
  • A chloro group at the 4-position.
  • A methylamine group at the 5-position.

The hydrochloride form enhances solubility and stability, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that pyrazole derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties. The presence of the amine group in this compound enhances its potential interactions with microbial targets, possibly disrupting their cellular functions.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. For example, a related study highlighted that certain pyrazole compounds exhibited IC50 values ranging from 4.8 to 30.1 µM against inflammation-induced responses .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related compounds have shown cytotoxic effects against several cancer cell lines, with IC50 values below 50 µM . The mechanisms may involve inhibition of specific kinases or modulation of apoptotic pathways.

The biological activity of this compound may involve interaction with various molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptors: It may interact with receptors that modulate cellular responses to stress or injury.

Pathways Involved:
The compound potentially influences several biochemical pathways, including those related to apoptosis and inflammation. Interaction studies suggest that it may modulate NF-kB signaling pathways, which are critical in inflammatory responses .

Research Findings and Case Studies

StudyCompoundTargetIC50 ValueFindings
Pyrazolo[1,5-a]quinazolinesNF-kB/AP-14.8 - 30.1 µMSignificant anti-inflammatory activity observed
Various pyrazole derivativesCancer cell lines (MCF7)<50 µMInduced apoptosis and inhibited proliferation
Related pyrazole compoundsBacterial strainsVariableExhibited antimicrobial properties

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